Cas no 97146-30-0 (2-phenyl-3H,4H,5H-chromeno2,3-dpyrimidine-4-thione)
2-phenyl-3H,4H,5H-chromeno2,3-dpyrimidine-4-thione Chemical and Physical Properties
Names and Identifiers
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- 4H-[1]Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl-
- 2-phenyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
- DTXSID90366687
- SCHEMBL10817512
- 97146-30-0
- AKOS001867606
- 2-PHENYL-3H,4H,5H-CHROMENO[2,3-D]PYRIMIDINE-4-THIONE
- HMS1504K01
- CCG-137873
- ChemDiv3_011133
- 2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
- F1605-0237
- IDI1_028691
- 2-Phenyl-1H-chromeno[2,3-d]pyrimidine-4(5H)-thione
- 2-phenyl-3H,4H,5H-chromeno2,3-dpyrimidine-4-thione
-
- Inchi: 1S/C17H12N2OS/c21-17-13-10-12-8-4-5-9-14(12)20-16(13)18-15(19-17)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19,21)
- InChI Key: IRJZSFGESSYMLG-UHFFFAOYSA-N
- SMILES: S=C1C2=C(NC(C3C=CC=CC=3)=N1)OC1C=CC=CC=1C2
Computed Properties
- Exact Mass: 292.06703418g/mol
- Monoisotopic Mass: 292.06703418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 1
- Complexity: 505
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 65.7Ų
2-phenyl-3H,4H,5H-chromeno2,3-dpyrimidine-4-thione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1605-0237-2μmol |
2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione |
97146-30-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1605-0237-5μmol |
2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione |
97146-30-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1605-0237-10μmol |
2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione |
97146-30-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1605-0237-20μmol |
2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione |
97146-30-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1605-0237-1mg |
2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione |
97146-30-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1605-0237-2mg |
2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione |
97146-30-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1605-0237-3mg |
2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione |
97146-30-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1605-0237-4mg |
2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione |
97146-30-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1605-0237-5mg |
2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione |
97146-30-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1605-0237-10mg |
2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione |
97146-30-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-phenyl-3H,4H,5H-chromeno2,3-dpyrimidine-4-thione Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 2-phenyl-3H,4H,5H-chromeno2,3-dpyrimidine-4-thione
2-Phenyl-3H,4H,5H-Chromeno[2,3-d]Pyrimidine-4-Thione: A Comprehensive Overview
2-Phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione, identified by the CAS registry number 97146-30-0, is a unique organic compound with significant potential in various scientific and industrial applications. This compound belongs to the class of heterocyclic compounds, specifically a chromeno-pyrimidine derivative with a thione functional group. Its structure combines aromatic and heteroaromatic systems, making it a subject of interest in both academic research and industrial development.
The molecular structure of 2-phenylchromeno[2,3-d]pyrimidine-4-thione is characterized by a fused ring system consisting of a benzene ring (phenyl group) and a chromeno-pyrimidine moiety. The thione group (-C=S) adds to its chemical reactivity and potential for functionalization. Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery due to their ability to interact with biological targets such as enzymes and receptors.
One of the most promising areas of research involving this compound is its potential as a building block for more complex molecules. Scientists have explored its use in synthesizing bioactive compounds with anti-cancer, anti-inflammatory, and anti-microbial properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of chromeno[2,3-d]pyrimidine exhibit significant cytotoxic activity against various cancer cell lines. These findings underscore the importance of this compound in the development of novel therapeutic agents.
In addition to its role in drug discovery, 2-phenylchromeno[2,3-d]pyrimidine-4-thione has shown potential in materials science. Its aromatic and heteroaromatic systems make it a candidate for applications in organic electronics and optoelectronics. Researchers have investigated its electronic properties and found that it could serve as a precursor for materials with tailored optical and electrical characteristics.
The synthesis of this compound typically involves multi-step reactions that require precise control over reaction conditions. One common approach involves the condensation of appropriate starting materials followed by cyclization to form the chromeno-pyrimidine framework. Recent advancements in catalytic methods have made it possible to achieve higher yields and better purity levels during synthesis.
The physical properties of CAS No. 97146-30-0 include a melting point that is consistent with similar heterocyclic compounds. Its solubility profile suggests that it can be dissolved in polar solvents but may precipitate out when exposed to non-polar solvents. These properties are crucial for its application in various chemical processes and formulations.
From an environmental perspective, understanding the degradation pathways of chromeno[2,3-d]pyrimidine derivatives is essential for assessing their impact on ecosystems. Studies have shown that these compounds can undergo photochemical degradation under UV light exposure, which could influence their persistence in natural environments.
In conclusion, 2-phenylchromeno[2,3-d]pyrimidine-4-thione, CAS No. 97146-30-0 is a versatile compound with diverse applications across multiple fields. Its unique structure provides opportunities for further research into its chemical properties and biological activities. As scientific advancements continue to unfold, this compound is likely to play an increasingly important role in both academic studies and industrial innovations.
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